Dicyclohexyl carbonate

Description

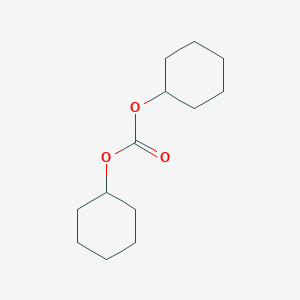

Structure

3D Structure

Properties

IUPAC Name |

dicyclohexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIBPWZEZWVDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196099 | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-97-8 | |

| Record name | Dicyclohexyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dicyclohexyl Carbonate (CAS 4427-97-8): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl carbonate (CAS 4427-97-8) is an organic compound with applications in chemical synthesis. This technical guide provides a comprehensive summary of its known physicochemical properties, synthesis, and safety information based on publicly available data. It is important to note at the outset that extensive searches for biological activity, pharmacological effects, or involvement in cellular signaling pathways have yielded no specific information. The primary documented applications of this compound are in the field of materials science and as a chemical intermediate.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in Table 1. This data is essential for its handling, application in synthesis, and for any future studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4427-97-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₃H₂₂O₃ | [1][3][5] |

| Molecular Weight | 226.31 g/mol | [1][2][5] |

| Appearance | Typically a colorless to pale yellow liquid with a mild odor. | |

| Melting Point | 43-44 °C | [2] |

| Boiling Point | 340.2 °C at 760 mmHg | [2] |

| Density | 1.04 g/cm³ | [1] |

| Solubility | Good solubility in organic solvents; less soluble in water. | [4] |

| InChI | InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2 | [3][5] |

| InChIKey | FYIBPWZEZWVDQB-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | C1CCC(CC1)OC(=O)OC2CCCCC2 | [3][4][5] |

Synthesis of this compound

This compound can be synthesized from cyclohexanol (B46403) and carbon dioxide. While various methods may exist, a general experimental approach is described in the literature.

Experimental Protocol: Synthesis from Cyclohexanol and CO₂

A documented method for the synthesis of this compound involves the reaction of cyclohexanol with high-purity carbon dioxide gas in the presence of an organometal compound.[2] The following is a generalized protocol based on this description:

-

Reactor Charging: A high-pressure reactor is charged with the organometal compound-containing liquid, cyclohexanol, and a stirring mechanism (e.g., a stainless steel ball).

-

Cooling and CO₂ Introduction: The reactor is cooled to approximately -68 °C using a dry ice/ethanol bath. High-purity carbon dioxide gas is then introduced into the reactor at a reduced pressure (e.g., ~2 MPa).

-

Reaction: The reactor is sealed and heated to 130 °C in an oil bath with continuous agitation for a specified period (e.g., 14 hours).

-

Work-up: After the reaction, the reactor is cooled to room temperature, and the excess carbon dioxide is carefully vented. The resulting reaction mixture can then be analyzed and purified to yield this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

While some suppliers indicate the availability of spectroscopic data such as NMR, HPLC, and LC-MS, this information is not publicly accessible in the searched literature.[3][4] Researchers requiring this data should request it directly from a commercial supplier.

Safety Information

Biological Activity and Signaling Pathways

A key requirement for this technical guide was to delineate any known biological activities or interactions with cellular signaling pathways. Despite extensive searches of scientific databases and literature, no information was found to suggest that this compound has any studied biological effects, pharmacological properties, or roles in modulating signaling pathways. Its documented applications are in the realm of polymer chemistry, where it is used as a cross-linking agent, and as a reagent in organic synthesis.[4] There is no evidence to suggest its use or investigation in drug development or related life science research.

Conclusion

This compound is a well-defined chemical entity with known physicochemical properties and established synthetic routes. However, for the audience of researchers, scientists, and drug development professionals, it is crucial to understand that its biological profile is currently a blank slate in the public scientific literature. Its utility, based on available information, is confined to non-biological, industrial applications. Any exploration of this compound for pharmaceutical or biological purposes would represent a novel area of investigation, requiring foundational toxicological and pharmacological screening.

References

- 1. CAS 4427-97-8: this compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4427-97-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 4427-97-8 | FD142457 | Biosynth [biosynth.com]

- 5. This compound | C13H22O3 | CID 138235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

Physicochemical properties of dicyclohexyl carbonate

An In-depth Technical Guide to the Physicochemical Properties of Dicyclohexyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 4427-97-8) is an organic compound featuring a central carbonate group flanked by two cyclohexyl rings.[1] It is recognized for its stability, low volatility, and utility as a reagent in organic synthesis, particularly in the production of polymers through transesterification reactions.[1] While not as prominent in pharmaceutical applications as structurally related compounds like N,N'-dicyclohexylcarbodiimide (DCC), its properties suggest potential as a non-toxic, green solvent or intermediate in specialized synthesis pathways.[2][3] This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for their determination, and its applications in chemical research.

Chemical Identity and Core Properties

This compound's identity is defined by its specific molecular structure and associated identifiers. Its fundamental physicochemical properties are summarized below, providing a quantitative foundation for its use in research and development.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₂O₃ | [4] |

| Molecular Weight | 226.31 g/mol | [4] |

| Melting Point | 43-44 °C | |

| Boiling Point | 340.2 °C at 760 mmHg | |

| Density | ~0.98 g/cm³ (estimated) | |

| Appearance | Waxy white solid or colorless to pale yellow liquid | [1] |

| Topological Polar Surface Area | 35.5 Ų | [4] |

| XLogP3 | 4.1 |[4] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 4427-97-8 |

| IUPAC Name | This compound |

| Synonyms | Carbonic acid, dicyclohexyl ester; Cyclohexyl carbonate |

| InChIKey | FYIBPWZEZWVDQB-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)OC(=O)OC2CCCCC2 |

| PubChem CID | 138235 |

Solubility Profile

This compound's solubility is dictated by its two hydrophobic cyclohexyl groups and the polar carbonate ester group. It exhibits good solubility in most common organic solvents but is less soluble in water.[1]

Table 3: Solubility Characteristics of this compound

| Solvent | Solubility | Description |

|---|---|---|

| Water | Low / Insoluble | The large nonpolar surface area of the cyclohexyl rings limits its miscibility with water. |

| Organic Solvents | Soluble | Demonstrates good solubility in solvents like dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide.[1] |

Experimental Protocols

Accurate determination of physicochemical properties is critical for the application of any chemical compound. Standard laboratory methods for measuring melting point, boiling point, and solubility are detailed below.

Melting Point Determination

The melting point provides a key indicator of a compound's purity.[5] A pure crystalline solid typically melts over a sharp, narrow temperature range of 0.5-1.0°C.[6]

Methodology: Capillary Method using a Thiele Tube or Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a heating bath (such as a Thiele tube filled with mineral oil) or a calibrated melting point apparatus.[2][6]

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.[6]

-

Observation and Recording: The temperature at which the solid first begins to liquefy (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.[3]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7]

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of liquid this compound (a few milliliters) is placed in a fusion tube or small test tube.[4][8]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[8]

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a Thiele tube to ensure uniform temperature distribution.[7][8]

-

Heating and Observation: The apparatus is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the inverted capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.[8]

-

Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[9]

Solubility Determination

A qualitative solubility test provides valuable information about a compound's polarity and functional groups.

Methodology: Qualitative Solvent Test

-

Preparation: Place approximately 0.1 g of this compound into a small test tube.[10]

-

Solvent Addition: Add 3 mL of the chosen solvent (e.g., water, ethanol, dichloromethane) in portions, shaking vigorously after each addition.[10]

-

Observation: The compound is classified as "soluble" if a clear, homogeneous solution forms. If any solid remains, it is classified as "insoluble" or "sparingly soluble."[1]

-

Systematic Testing: For a comprehensive profile, tests are typically performed in a sequence of solvents, starting with water, followed by ether, dilute NaOH, dilute HCl, and concentrated H₂SO₄ to classify the compound based on its acidic, basic, or neutral properties.[10]

Applications in Research and Drug Development

While direct applications of this compound in drug formulations are not widely documented, its utility lies in its role as a synthetic intermediate and its potential as a "green" solvent.

Reagent in Polymer Synthesis

The primary application of this compound is in polymer chemistry, specifically in the non-phosgene synthesis of polycarbonates via melt transesterification.[11] In this process, a diol (such as bisphenol A) reacts with a dialkyl or diaryl carbonate. The reaction proceeds by exchanging the alcohol or phenol (B47542) groups, releasing a byproduct (in this case, cyclohexanol) that is removed to drive the reaction toward polymer formation.[11] This method is considered a more environmentally friendly alternative to traditional processes that use highly toxic phosgene.[11]

Potential as a Green Solvent

The principles of green chemistry encourage replacing hazardous solvents with safer, more sustainable alternatives.[12][13] Organic carbonates, including dimethyl carbonate and diethyl carbonate, are recognized as green solvents due to their low toxicity, biodegradability, and derivation from non-phosgene routes.[2][3] this compound shares these characteristics, possessing low volatility and a favorable toxicity profile, making it a candidate for use as a green solvent in specialized organic reactions where its physical properties are advantageous.[1]

Important Distinction from Related Compounds

It is critical for researchers to distinguish this compound from two similarly named but functionally distinct compounds:

-

N,N'-Dicyclohexylcarbodiimide (DCC): A powerful dehydrating agent widely used as a coupling reagent to form amide bonds in peptide synthesis.[14]

-

1,3-Dicyclohexylurea (DCU): The byproduct formed when DCC is used. DCU itself has been investigated as a potent enzyme inhibitor and for its potential in drug delivery systems due to its low aqueous solubility.[15]

This compound does not perform the coupling reactions characteristic of DCC.

Conclusion

This compound is a stable organic compound with well-defined physical properties. Its primary established application is as a monomer in the non-phosgene synthesis of polycarbonates via transesterification, a process that aligns with the principles of green chemistry. While its direct role in drug development is limited, its low toxicity and low volatility position it as a potential green solvent for future synthetic applications. The detailed experimental protocols and structured data presented in this guide offer a valuable resource for scientists exploring the use of this compound in novel chemical processes.

References

- 1. CAS 4427-97-8: this compound | CymitQuimica [cymitquimica.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C13H22O3 | CID 138235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dihexyl carbonate | CAS#:7523-15-1 | Chemsrc [chemsrc.com]

- 8. Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]

- 12. mdpi.com [mdpi.com]

- 13. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]

- 14. Calcium carbonate nanoparticles as cancer drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Dicyclohexyl Carbonate: A Technical Overview of its Molecular Properties

Dicyclohexyl carbonate is an organic compound utilized in various chemical syntheses. This document provides a concise technical summary of its molecular formula and weight, intended for researchers, scientists, and professionals in drug development.

Molecular Formula and Weight

The fundamental molecular properties of this compound are summarized below. The data is compiled from comprehensive chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 226.31 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 226.15689456 Da | [1][2] |

This compound is a carbonate ester featuring two cyclohexyl groups attached to a central carbonate group.[5]

Molecular Composition and Weight Derivation

The molecular formula (C₁₃H₂₂O₃) dictates the elemental composition of this compound, which in turn determines its molecular weight. The following diagram illustrates the relationship between the atomic constituents and the final molecular weight.

References

Synthesis of Dicyclohexyl Carbonate from Cyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing dicyclohexyl carbonate (DCHC) from cyclohexanol (B46403). As a key intermediate and a safer alternative to phosgene-derived reagents in various chemical transformations, the efficient and environmentally benign synthesis of DCHC is of significant interest. This document details phosgene-free methodologies, including direct synthesis from carbon dioxide (CO₂), transesterification of dimethyl carbonate (DMC), and oxidative carbonylation, alongside a brief discussion on the use of phosgene (B1210022) surrogates.

Introduction

This compound is a valuable organic compound utilized in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its synthesis from cyclohexanol represents a critical transformation, with a strong impetus to develop sustainable and safe processes that avoid hazardous reagents like phosgene. This guide focuses on the core non-phosgene routes, presenting comparative data, detailed experimental protocols, and mechanistic pathways to aid researchers in selecting and optimizing the synthesis of DCHC.

Primary Synthetic Routes from Cyclohexanol

The synthesis of this compound from cyclohexanol can be broadly categorized into three main non-phosgene strategies:

-

Direct Carboxylation with CO₂: This approach involves the direct reaction of cyclohexanol with carbon dioxide, a green and abundant C1 source. The primary challenge is overcoming the thermodynamic equilibrium, which typically requires the removal of the water byproduct.

-

Transesterification: This method utilizes a dialkyl carbonate, most commonly dimethyl carbonate (DMC), as the carbonyl source in a transesterification reaction with cyclohexanol. This route is often favored due to milder reaction conditions compared to direct carboxylation.

-

Oxidative Carbonylation: This process involves the reaction of cyclohexanol with carbon monoxide (CO) in the presence of an oxidant and a catalyst, typically based on palladium.

A fourth route, employing phosgene surrogates like triphosgene (B27547), offers a more direct carbonylation but involves handling of hazardous reagents.

Direct Synthesis from Cyclohexanol and CO₂

The direct synthesis of this compound from cyclohexanol and CO₂ is an attractive green chemistry approach. The reaction is an equilibrium-limited dehydration, necessitating strategies to remove water and drive the reaction towards the product.

Reaction: 2 C₆H₁₁OH + CO₂ ⇌ (C₆H₁₁)₂CO₃ + H₂O

Catalytic Systems and Dehydration Strategies

Cerium oxide (CeO₂) has emerged as a highly effective heterogeneous catalyst for this transformation, attributed to its acid-base properties that facilitate the activation of both alcohol and CO₂.[1][2][3] To overcome the equilibrium limitation, in situ water removal is crucial. Chemical trapping agents, such as nitriles (e.g., 2-cyanopyridine), have proven effective. The nitrile is hydrated to the corresponding amide, effectively sequestering water.[1][3][4]

Signaling Pathway and Mechanism

The proposed mechanism on a CeO₂ surface involves several key steps. First, cyclohexanol adsorbs onto the catalyst surface, forming a cyclohexoxide intermediate. This is followed by the insertion of CO₂ into the cerium-alkoxide bond to form a surface-bound carbonate species. Finally, this intermediate reacts with a second molecule of cyclohexanol (or another surface cyclohexoxide) to yield this compound and water. The water is then consumed by the dehydrating agent.

References

Spectroscopic Characterization of Dicyclohexyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dicyclohexyl carbonate. Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands based on the compound's structure. Detailed experimental protocols for acquiring such data are also provided.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 4427-97-8[1][2][3][4][5] |

| Molecular Formula | C₁₃H₂₂O₃[1][2][4] |

| Molecular Weight | 226.31 g/mol [2][4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.6 - 4.8 | m | 2H | O-CH -(CH₂)₅ |

| ~1.2 - 1.9 | m | 20H | O-CH-(CH₂ )₅ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Assignment |

| ~155 | C =O |

| ~75 | O-C H-(CH₂)₅ |

| ~32 | O-CH-C H₂- |

| ~25 | O-CH-(CH₂)₂-C H₂- |

| ~23 | O-CH-CH₂-C H₂- |

Infrared (IR) Spectroscopy

Expected Major Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2935 | C-H (sp³) | Stretching |

| ~2860 | C-H (sp³) | Stretching |

| ~1745 | C=O (carbonate) | Stretching |

| ~1260 | C-O | Stretching |

Mass Spectrometry (MS)

Predicted Fragmentation Data

| m/z | Interpretation |

| 226 | [M]⁺ (Molecular Ion) |

| 143 | [M - C₆H₁₁O]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

-

Weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2. Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

3. Data Acquisition (¹³C NMR):

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol, followed by a dry cloth.

-

Record a background spectrum of the clean, empty ATR accessory.

2. Data Acquisition:

-

Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal is completely covered.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

After data collection, clean the ATR crystal thoroughly with isopropanol.

Mass Spectrometry (Electron Ionization - EI)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

2. Data Acquisition (Direct Infusion):

-

Introduce the sample into the ion source of the mass spectrometer via a direct insertion probe or by direct infusion using a syringe pump.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Visualizations

Caption: Spectroscopic analysis workflow for this compound.

Caption: Information derived from different spectroscopic techniques.

References

Solubility of Dicyclohexyl Carbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl carbonate is an organic compound with the chemical formula (C₆H₁₁)₂CO₃. It is characterized by two cyclohexyl rings linked by a carbonate group. This structure imparts a significant nonpolar character to the molecule, which is a primary determinant of its solubility profile. Understanding the solubility of this compound is crucial for its application in various fields, including its use as a solvent, a reagent in organic synthesis, and in the formulation of materials such as polycarbonates.[1][2] This technical guide provides an in-depth overview of the theoretical solubility of this compound in a range of organic solvents, alongside a detailed experimental protocol for its quantitative determination.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively available in published literature, a strong theoretical prediction of its solubility can be made based on the chemical principle of "like dissolves like." The two large, nonpolar cyclohexyl groups dominate the molecular structure, suggesting that this compound will be most soluble in nonpolar organic solvents. Conversely, its solubility is expected to decrease in more polar solvents.

The following table summarizes the predicted solubility of this compound in various classes of organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | High | The van der Waals forces between the nonpolar this compound and these nonpolar solvents are similar, facilitating dissolution. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | While these solvents possess a dipole moment, they can still engage in significant van der Waals interactions with the large nonpolar portion of this compound. |

| Polar Protic | Methanol, Ethanol, Water | Low to Very Low | The strong hydrogen bonding network in protic solvents would be disrupted by the nonpolar this compound molecules, making solvation energetically unfavorable. |

Experimental Protocol for Determining the Solubility of this compound

For applications requiring precise solubility values, direct experimental measurement is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Refractive Index)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

Record the exact volume of the filtered supernatant.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely evaporated, reweigh the vial containing the dry this compound residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

Calculate the solubility in g/L or other appropriate units.

-

-

Chromatographic Analysis (for volatile solvents or higher accuracy):

-

Calibration Curve: Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Analyze these standards using a calibrated GC or HPLC method to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute a known volume of the filtered supernatant with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same GC or HPLC method.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution (the solubility) by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in various organic solvents is scarce in the public domain, its molecular structure provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in nonpolar solvents and progressively less soluble in polar media. For applications demanding precise solubility values, the provided experimental protocol offers a robust framework for accurate determination. This guide serves as a valuable resource for researchers and professionals, enabling informed solvent selection and facilitating further investigation into the properties and applications of this compound.

References

Dicyclohexyl Carbonate: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dicyclohexyl carbonate (CAS No. 4427-97-8) is a carbonate ester utilized in various chemical syntheses. This technical guide provides a comprehensive overview of its safety profile and essential handling precautions to ensure its safe use in research and development settings. While some sources indicate a low toxicity profile, specific quantitative toxicological data is limited, underscoring the importance of prudent laboratory practices.[1]

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is foundational to its safe handling. This compound is a white powder at room temperature.[2] Key identifying and physical data are summarized below.

| Property | Value | Source |

| CAS Number | 4427-97-8 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₃H₂₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 226.31 g/mol | [3] |

| Appearance | White powder | [2] |

| Solubility | Good solubility in organic solvents; less soluble in water. | [1] |

| Boiling Point | 340.2°C at 760 mmHg | [3] |

| Melting Point | 43-44 °C | [3] |

Hazard Identification and GHS Classification

Based on available information, this compound is classified as a substance that warrants caution. The Globally Harmonized System (GHS) classification indicates a potential hazard upon ingestion.

| GHS Classification | Information |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

Note: Comprehensive GHS classification data from major regulatory bodies is limited. The information presented is based on available supplier data. A conservative approach to handling is therefore recommended.

Toxicological Data

Detailed quantitative toxicological data for this compound is not widely available in the public domain. While some sources describe it as having a "low toxicity profile," empirical data to substantiate this is scarce.[1] Researchers should handle this compound with the understanding that its toxicological properties have not been fully investigated.

| Toxicity Endpoint | Value | Species | Route | Source |

| Acute Oral Toxicity | No data available | - | - | - |

| Acute Dermal Toxicity | No data available | - | - | - |

| Acute Inhalation Toxicity | No data available | - | - | - |

| Skin Corrosion/Irritation | No data available | - | - | - |

| Eye Damage/Irritation | No data available | - | - | - |

Handling and Storage Precautions

Given the limited safety data, adherence to standard best practices for handling chemical reagents is critical. The following protocols are recommended for the safe handling and storage of this compound.

Engineering Controls

Proper ventilation is key to minimizing exposure.

-

Ventilation: Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

-

Safety Equipment: An eyewash station and safety shower should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

-

Do not consume food or beverages in the laboratory.

-

Remove contaminated clothing promptly and wash before reuse.

Storage

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential for responding to accidental exposures or spills.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

If on Skin: Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal in accordance with local regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Logical Relationships

Visualizing workflows and logical relationships can enhance safety awareness and procedural clarity.

Caption: General workflow for the safe handling of this compound.

Caption: Decision logic for first aid response to this compound exposure.

Conclusion

While this compound is not classified as a highly hazardous substance based on the limited available data, a thorough understanding and implementation of safety protocols are paramount. The absence of comprehensive toxicological data necessitates a cautious approach. Researchers, scientists, and drug development professionals must utilize appropriate engineering controls, wear the correct personal protective equipment, and be prepared for emergency situations to ensure a safe laboratory environment.

References

- 1. CAS 4427-97-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, CasNo.4427-97-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. echemi.com [echemi.com]

- 4. guidechem.com [guidechem.com]

- 5. 4427-97-8|this compound|BLD Pharm [bldpharm.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. combi-blocks.com [combi-blocks.com]

- 8. Cyclohexyl carbonate ((C6H11)2CO3), CasNo.4427-97-8 Vilax United States [vilax.lookchem.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dicyclohexyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl carbonate is a chemical compound of interest in various industrial and research applications. A thorough understanding of its thermal stability and decomposition behavior is crucial for its safe handling, storage, and utilization in processes that may involve elevated temperatures. This technical guide aims to provide a comprehensive overview of the thermal properties of this compound. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data on the thermal decomposition of this compound.

Postulated Thermal Decomposition Pathways

Based on the established mechanisms for other dialkyl carbonates, the thermal decomposition of this compound is expected to proceed through one or more of the following pathways. The exact pathway and the predominant decomposition products would depend on the specific conditions, such as temperature, pressure, and the presence of any catalysts.

A likely decomposition route involves a concerted elimination reaction, also known as a pyrolytic elimination, which would yield cyclohexene, cyclohexanol, and carbon dioxide. This is a common pathway for carbonates with a β-hydrogen.

Alternatively, a radical-mediated decomposition mechanism could occur at higher temperatures. This would involve the homolytic cleavage of the carbonate bonds to form cyclohexyl and cyclohexyloxycarbonyl radicals, which could then undergo a variety of subsequent reactions, including disproportionation, recombination, and fragmentation, leading to a more complex mixture of decomposition products.

Below is a conceptual visualization of a potential decomposition pathway.

Caption: Postulated decomposition of this compound at elevated temperatures.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition products of this compound, a series of analytical experiments would be required. The following are standard methodologies employed for such an analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, to prevent oxidation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature high enough to ensure complete decomposition.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample is heated at a constant rate. The temperature program may include heating and cooling cycles to observe all thermal transitions.

-

Data Analysis: The DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point is observed as an endothermic peak, while decomposition can be either endothermic or exothermic.

The logical workflow for a comprehensive thermal analysis is depicted below.

Caption: Experimental workflow for thermal analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the volatile products of thermal decomposition, Py-GC-MS is the technique of choice.

Methodology:

-

Sample Introduction: A small amount of this compound is placed in a pyrolysis probe.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

Separation: The resulting volatile fragments are swept into a gas chromatograph (GC), where they are separated based on their boiling points and interactions with the GC column.

-

Detection and Identification: The separated compounds are then introduced into a mass spectrometer (MS), which provides a mass spectrum for each component, allowing for their identification by comparing the spectra to known libraries.

Quantitative Data Summary

Due to the absence of specific experimental studies on the thermal decomposition of this compound in the reviewed literature, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform the experimental procedures outlined above to generate this valuable data.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value |

|---|---|

| Onset Decomposition Temperature (°C) | Data Not Available |

| Peak Decomposition Temperature (°C) | Data Not Available |

| Residual Mass at 600 °C (%) | Data Not Available |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Temperature (°C) |

|---|---|

| Melting Point | Data Not Available |

| Decomposition | Data Not Available |

Table 3: Primary Decomposition Products of this compound (Postulated)

| Compound | Chemical Formula |

|---|---|

| Cyclohexene | C₆H₁₀ |

| Cyclohexanol | C₆H₁₂O |

| Carbon Dioxide | CO₂ |

Conclusion

While this compound is a compound with potential utility in various chemical applications, its thermal stability and decomposition profile are not well-documented in publicly accessible literature. Based on the behavior of analogous dialkyl carbonates, a decomposition pathway yielding cyclohexene, cyclohexanol, and carbon dioxide is plausible. To establish a definitive understanding of its thermal properties, rigorous experimental analysis using TGA, DSC, and Py-GC-MS is essential. The protocols described in this guide provide a framework for researchers to conduct such investigations, which will be critical for ensuring the safe and effective application of this compound in any thermally demanding processes.

Green Chemistry in Dicyclohexyl Carbonate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the green chemistry aspects of dicyclohexyl carbonate (DCC) synthesis. This compound is a valuable reagent and intermediate in organic synthesis, and its production is increasingly scrutinized through the lens of sustainable chemical practices. This document details and compares various synthetic routes, focusing on greener alternatives to traditional methods. It includes quantitative data for process comparison, detailed experimental protocols for key reactions, and visualizations of synthetic pathways and workflows to support researchers in selecting and implementing more environmentally benign methodologies.

Introduction to Green Synthesis of this compound

The synthesis of this compound (DCC) has traditionally relied on methods involving hazardous reagents such as phosgene (B1210022). In line with the principles of green chemistry, significant research efforts have been directed towards developing safer and more sustainable alternatives. These greener routes aim to reduce waste, avoid toxic substances, improve atom economy, and utilize renewable feedstocks or less hazardous reagents. This guide focuses on the following key synthetic strategies:

-

Transesterification of Dialkyl Carbonates: A phosgene-free route that utilizes greener reagents like dimethyl carbonate (DMC) or diethyl carbonate (DEC).

-

Oxidative Carbonylation of Cyclohexanol (B46403): This method uses carbon monoxide and an oxidizing agent, offering a potential pathway with high atom economy.

-

Direct Synthesis from CO2 and Cyclohexanol: A highly attractive green route that utilizes carbon dioxide as a renewable C1 feedstock.

-

Phosgene-based Synthesis: The traditional method, included for comparative purposes to highlight the advantages of greener alternatives.

The following sections will provide a detailed analysis of these methods, including comparative data, experimental procedures, and an evaluation of their green chemistry metrics.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound production has significant implications for its environmental impact. The following tables summarize quantitative data for different synthetic methods. It is important to note that direct comparative studies for DCC synthesis are limited in the literature; therefore, some data is extrapolated from analogous reactions with similar substrates.

Table 1: Comparison of Catalytic Systems for this compound Synthesis via Transesterification

| Catalyst | Dialkyl Carbonate | Cyclohexanol:Dialkyl Carbonate Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |

| CaO | Dimethyl Carbonate | 1:40 | 90 | 17 | 98.1 | 99.9 | [1] |

| K2CO3 | Propylene (B89431) Carbonate | 1:6 (Ethanol) | Not Specified | 5 | 80.8 | 84.9 | [2] |

| Li/MCM-41 | Dimethyl Carbonate | 1:4.24 (Glycerol) | 86 | 2.75 | 58.77 | Not Specified | [3][4] |

| 14wt%KATriz/Al2O3 | Dimethyl Carbonate | 1:10 (Ethanol) | 80 | 8 | 91 (DEC) | Not Specified | [1] |

Note: Data for K2CO3 and 14wt%KATriz/Al2O3 are for analogous reactions with ethanol (B145695) and propylene carbonate/ethanol respectively, as direct data for cyclohexanol was not available.

Table 2: Comparison of Other Synthetic Routes for Dialkyl Carbonates

| Synthetic Route | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure | Yield (%) | Key Byproducts | Reference |

| Oxidative Carbonylation | Phenol, CO, O2 | Pd-based | Not Specified | Not Specified | 38 | Water | [5] |

| Direct Synthesis from CO2 | Methanol (B129727), CO2 | CeO2 | 120 | 30 bar | 86.0 | Water | [6] |

| Phosgene-based | Alcohol, Phosgene | Not Applicable | Room Temp | Atmospheric | High | HCl | [7] |

Note: Data for oxidative carbonylation and direct synthesis from CO2 are for analogous reactions producing diphenyl carbonate and dimethyl carbonate, respectively, due to a lack of specific data for this compound.

Green Chemistry Metrics Evaluation

A quantitative assessment of the "greenness" of a chemical process can be achieved using various metrics. Here, we analyze the Atom Economy and the Environmental Factor (E-Factor) for the different synthetic routes to DCC.

Atom Economy is a measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Environmental Factor (E-Factor) provides a measure of the waste generated per unit of product:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Table 3: Green Chemistry Metrics for this compound Synthesis Routes

| Synthetic Route | Ideal Reaction | Atom Economy (%) | Major Byproducts | Estimated E-Factor Range |

| Transesterification (with DMC) | 2 C6H11OH + (CH3O)2CO → (C6H11O)2CO + 2 CH3OH | 71.8% | Methanol | 0.5 - 2 |

| Oxidative Carbonylation | 2 C6H11OH + CO + 0.5 O2 → (C6H11O)2CO + H2O | 92.6% | Water | < 1 |

| Direct Synthesis from CO2 | 2 C6H11OH + CO2 → (C6H11O)2CO + H2O | 92.6% | Water | < 1 |

| Phosgene-based | 2 C6H11OH + COCl2 → (C6H11O)2CO + 2 HCl | 75.6% | Hydrogen Chloride | 5 - 50 |

Note: E-Factor ranges are estimations based on typical process efficiencies and solvent use for each type of reaction.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound via greener routes.

Transesterification of Dimethyl Carbonate with Cyclohexanol

This protocol is based on a typical transesterification reaction using a solid base catalyst.

Materials:

-

Cyclohexanol

-

Dimethyl carbonate (DMC)

-

Calcium Oxide (CaO), calcined

-

Inert solvent (e.g., Toluene), if necessary

-

Standard laboratory glassware for reflux and distillation

-

Magnetic stirrer and heating mantle

Procedure:

-

Catalyst Activation: The CaO catalyst is calcined at a high temperature (e.g., 500-600 °C) for several hours to activate it by removing adsorbed water and carbon dioxide.

-

Reaction Setup: A round-bottom flask is charged with cyclohexanol and a significant molar excess of dimethyl carbonate (e.g., a 1:40 molar ratio of cyclohexanol to DMC). The activated CaO catalyst is then added (e.g., 0.3 molar equivalents relative to cyclohexanol).[1]

-

Reaction: The reaction mixture is heated to reflux (around 90 °C) with vigorous stirring.[1] The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically run for several hours (e.g., 17 hours) to achieve high conversion.[1]

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration.

-

The excess dimethyl carbonate and the methanol byproduct are removed by distillation.

-

The remaining crude this compound can be further purified by vacuum distillation or recrystallization to obtain the final product.

-

Direct Synthesis from CO2 and Cyclohexanol

This procedure outlines a general method for the direct carboxylation of cyclohexanol using carbon dioxide, often requiring a dehydrating agent to shift the equilibrium.

Materials:

-

Cyclohexanol

-

Carbon Dioxide (CO2), high purity

-

Cerium (IV) oxide (CeO2) catalyst

-

2-Cyanopyridine (B140075) (as a dehydrating agent)

-

High-pressure autoclave reactor

-

Standard laboratory glassware for filtration and distillation

Procedure:

-

Catalyst Preparation: The CeO2 catalyst is prepared and activated as per literature procedures, which may involve specific precipitation and calcination steps.

-

Reaction Setup: The high-pressure autoclave is charged with cyclohexanol, the CeO2 catalyst, and 2-cyanopyridine.[6] The reactor is then sealed.

-

Reaction: The reactor is purged with CO2 and then pressurized to the desired pressure (e.g., 30 bar).[6] The mixture is heated to the reaction temperature (e.g., 120 °C) with constant stirring.[6] The reaction is carried out for a specified duration.

-

Work-up and Purification:

-

After the reaction time, the reactor is cooled to room temperature and the excess CO2 is carefully vented.

-

The reaction mixture is filtered to remove the solid catalyst.

-

The 2-cyanopyridine and any unreacted cyclohexanol are separated from the product, typically by distillation.

-

The this compound is then purified by vacuum distillation.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a general experimental workflow.

Caption: Synthetic pathways for this compound.

Caption: General experimental workflow for DCC synthesis.

Caption: Application of green chemistry principles to DCC synthesis.

Conclusion

The synthesis of this compound is undergoing a significant transformation towards greener and more sustainable practices. While the traditional phosgene route is effective, its high toxicity and hazardous byproducts necessitate the adoption of alternative methods. Transesterification with dialkyl carbonates, oxidative carbonylation, and direct synthesis from CO2 all present viable and more environmentally benign pathways.

The choice of the optimal green route will depend on a variety of factors including catalyst availability and cost, reaction conditions, and the desired scale of production. The data and protocols presented in this guide are intended to assist researchers and drug development professionals in making informed decisions to implement greener synthetic strategies for this compound, contributing to a more sustainable chemical industry. Further research into developing highly active and selective catalysts for these greener routes will continue to be a critical area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Direct dimethyl carbonate synthesis from CO2 and methanol over a flower-like CeO2 catalyst with 2-cyanopyridine as a dehydrating agent in continuous packed-bed reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Phosgene synthesis catalysis: An atom economic perspective - American Chemical Society [acs.digitellinc.com]

Dicyclohexyl Carbonate: A Safer and Versatile Alternative to Phosgene in Chemical Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pursuit of safer and more environmentally benign chemical processes has led to the exploration of alternatives to hazardous reagents. Phosgene (B1210022), a cornerstone in the synthesis of a vast array of chemical intermediates, is notoriously toxic. This technical guide provides an in-depth exploration of dicyclohexyl carbonate (DCC) as a viable and safer substitute for phosgene in key synthetic transformations. This document details the applications of this compound in the synthesis of ureas, carbamates, and polycarbonates, offering specific experimental protocols and quantitative data to support its utility. Furthermore, a comparative safety profile of this compound and phosgene is presented, highlighting the significant advantages of adopting this less hazardous alternative.

Introduction: The Need for Phosgene Alternatives

Phosgene (COCl₂) is a highly reactive and versatile C1 building block, indispensable in the industrial production of isocyanates, polycarbonates, and various other chemical intermediates.[1] However, its extreme toxicity presents significant handling and safety challenges, necessitating stringent containment measures and specialized equipment.[2][3][4] The inherent dangers associated with phosgene have spurred extensive research into safer alternatives that can replicate its reactivity without compromising on efficiency.[5][6]

This compound emerges as a promising candidate, offering a safer handling profile while demonstrating efficacy in a range of synthetic applications traditionally reliant on phosgene. This guide will delve into the practical aspects of utilizing this compound, providing the necessary technical details for its integration into research and development workflows.

Physicochemical Properties of this compound

Understanding the physical and chemical characteristics of this compound is crucial for its effective application.

| Property | Value |

| CAS Number | 4427-97-8 |

| Molecular Formula | C₁₃H₂₂O₃ |

| Molecular Weight | 226.31 g/mol [7] |

| Appearance | Colorless to pale yellow liquid or solid |

| Melting Point | 43-44 °C[8] |

| Boiling Point | 340.2 °C at 760 mmHg[8] |

| Solubility | Soluble in organic solvents, less soluble in water |

Synthetic Applications of this compound

This compound serves as an effective carbonylating agent in several key chemical transformations, providing a pathway to important functional groups.

Synthesis of Ureas

The synthesis of N,N'-disubstituted ureas is a prominent application of this compound's reactivity. The reaction proceeds through the nucleophilic attack of an amine on the carbonate, leading to the formation of the corresponding urea (B33335) and cyclohexanol (B46403) as a byproduct.

Logical Workflow for Urea Synthesis:

Caption: General workflow for the synthesis of N,N'-disubstituted ureas using this compound.

Quantitative Data for Urea Synthesis:

While specific data for this compound is limited, analogous reactions provide insight into expected outcomes. For instance, the synthesis of N,N'-dicyclohexylurea from cyclohexylamine (B46788) and CO2 (a related carbonylation) can achieve high yields under optimized conditions.

| Reactants | Product | Catalyst/Conditions | Yield (%) | Reference |

| Cyclohexylamine, CO₂ | N,N'-Dicyclohexylurea | Anionic functionalized ionic liquid, 60°C, 0.3 MPa, 8h | High (not specified) | [9] |

| Urea, Cyclohexylamine | N,N'-Dicyclohexylurea | Water (solvent), 230-240°C, 20 min | 95 | [8] |

Experimental Protocol: Synthesis of N,N'-Dicyclohexylurea from Urea and Cyclohexylamine [8]

This protocol, while not directly using this compound, illustrates a related high-yield synthesis of a key urea derivative.

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and a reflux water separator, add 20g of urea, 90g of cyclohexylamine, and 10mL of water.

-

Reaction: Stir and heat the mixture to reflux for water separation. The temperature of the system will gradually rise.

-

Temperature Control: Once the temperature reaches 230-240°C, maintain it for 20 minutes.

-

Product Isolation: While hot, transfer the reaction product to a prepared container. The product will solidify upon cooling.

-

Analysis: The melting point of the resulting N,N'-dicyclohexylurea is approximately 230°C, with a product yield of 95%.

Synthesis of Carbamates

Carbamates are crucial functional groups in pharmaceuticals and agrochemicals. This compound can react with primary and secondary amines to furnish the corresponding carbamates. This reaction offers a phosgene-free route to these important compounds.

Logical Workflow for Carbamate (B1207046) Synthesis:

Caption: General workflow for the synthesis of carbamates using this compound.

Quantitative Data for Carbamate Synthesis (from analogous reactions):

| Amine | Carbonate | Catalyst/Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| Cyclohexylamine | Dimethyl Carbonate | BMImCl (ionic liquid) | 120 | 23.7 | 95 | [10] |

| n-Butylamine | Dimethyl Carbonate | BMImCl (ionic liquid) | 120 | 87.4 | >99 | [10] |

Experimental Protocol: General Procedure for Carbamate Synthesis from Amines and Organic Carbonates [11]

This generalized protocol for cyclic carbonates can be adapted for this compound.

-

Reactant Charging: In a 5 mL round-bottom flask, charge the respective carbonate (1 mmol, 1 eq.) and the corresponding amine (1.2 eq. for non-volatile amines; 4 eq. for volatile amines).

-

Reaction: Stir the reaction mixture at 50-70 °C for an appropriate time frame.

-

Purification: After the reaction is complete, isolate the analytically pure carbamate product by flash chromatography.

Synthesis of Polycarbonates

Polycarbonates are a class of thermoplastics with excellent mechanical and optical properties. This compound can be used as a monomer in the synthesis of polycarbonates through transesterification with diols, such as bisphenol A. This melt-polycondensation method avoids the use of phosgene and solvents.[5][12][13][14]

Logical Workflow for Polycarbonate Synthesis:

Caption: General workflow for the synthesis of polycarbonates via melt transesterification.

Quantitative Data for Polycarbonate Synthesis (from analogous reactions):

While this compound is a potential monomer, most available data focuses on diphenyl carbonate (DPC).

| Diol | Carbonate | Catalyst | Temperature (°C) | Pressure | Result | Reference |

| Bisphenol A | Diphenyl Carbonate | LiOH·H₂O | 280-300 | <10 mmHg | High molecular weight polycarbonate | [15] |

| Bisphenol Z | Diphenyl Carbonate | Not specified | 210 (transesterification), 280 (polycondensation) | 5000 Pa, then 100 Pa | High molecular weight polycarbonate | [16] |

Experimental Protocol: General Procedure for Melt Polymerization of Bisphenol-A and Diphenyl Carbonate [15]

This protocol provides a framework that could be adapted for this compound.

-

Reactor Charging: Charge molten diphenyl carbonate (DPC) and bisphenol-A (BPA) into a jacketed reactor.

-

Catalyst Addition: Inject a small amount of catalyst (e.g., LiOH·H₂O) into the reactor.

-

Reaction Conditions: Apply a high vacuum (<10 mmHg) to the system to remove the condensation by-product, phenol. The reaction is typically carried out at temperatures between 280-300°C.

-

Monitoring: The progress of the polymerization can be monitored by the viscosity of the melt.

Safety Profile: this compound vs. Phosgene

The primary driver for seeking phosgene alternatives is safety. A direct comparison of the hazard profiles of this compound and phosgene underscores the significant safety advantages of the former.

| Hazard | This compound | Phosgene |

| Physical State | Liquid or solid | Gas at room temperature[3] |

| Toxicity | Low toxicity profile | Extremely toxic, fatal if inhaled[17][18] |

| Odor | Mild odor | Suffocating odor like new-mown hay, insufficient warning[3] |

| Handling | Standard laboratory procedures | Requires specialized handling, containment, and emergency preparedness[17][18] |

| Reactivity with Water | Stable | Slowly hydrolyzes to form corrosive hydrochloric acid[3] |

Key Safety Considerations for this compound:

While significantly safer than phosgene, standard laboratory safety practices should always be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Key Safety Considerations for Phosgene:

Phosgene is a highly hazardous substance that can cause severe skin burns, eye damage, and is fatal if inhaled.[17][18] Its use requires extensive safety protocols, including:

-

Working in a certified fume hood with continuous monitoring.

-

Use of specialized personal protective equipment, including respiratory protection.

-

Availability of emergency response equipment and trained personnel.

-

Strict adherence to storage and handling regulations.[10]

Conclusion

This compound presents a compelling case as a safer and versatile alternative to phosgene in the synthesis of ureas, carbamates, and polycarbonates. Its favorable safety profile, coupled with its demonstrated reactivity, makes it an attractive option for researchers and drug development professionals seeking to implement greener and safer chemical processes. While more research is needed to fully delineate its reaction kinetics and optimize yields across a broader range of substrates, the foundational data and protocols presented in this guide provide a solid starting point for its adoption in the laboratory and beyond. The move away from highly toxic reagents like phosgene is a critical step in the advancement of sustainable chemistry, and this compound stands out as a key enabler of this transition.

References

- 1. Phosgene - Wikipedia [en.wikipedia.org]

- 2. Phosgene Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 4. Accidental phosgene gas exposure: A review with background study of 10 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | Kobe University News site [kobe-u.ac.jp]

- 7. This compound | C13H22O3 | CID 138235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PHOSGENE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. user.eng.umd.edu [user.eng.umd.edu]

- 16. researchgate.net [researchgate.net]

- 17. airgas.com [airgas.com]

- 18. Phosgene solution SDS - Download & Subscribe for Updates [sdsmanager.com]

Methodological & Application

Dicyclohexyl Carbonate as a Carbonylating Agent in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl carbonate (DCC) is a versatile and increasingly important reagent in organic synthesis, primarily utilized as a carbonylating agent. As a safer alternative to highly toxic phosgene (B1210022) and its derivatives, DCC offers a valuable tool for the introduction of a carbonyl moiety in the synthesis of a wide range of organic compounds, including carbonates, ureas, carbamates, and various heterocyclic systems. Its application is particularly relevant in the pharmaceutical and fine chemical industries, where the development of cleaner and safer synthetic methodologies is a paramount concern.

This document provides detailed application notes and protocols for the use of this compound as a carbonylating agent. Due to the limited availability of specific, detailed experimental protocols for this compound in the synthesis of small organic molecules in the current literature, a representative protocol using a structurally similar dialkyl carbonate is provided to illustrate the general reaction principles.

Chemical Properties and Applications

This compound (CAS No: 4427-97-8) is a stable, non-corrosive organic compound with a low toxicity profile.[1] It can participate in transesterification reactions, making it a useful reagent for the synthesis of other carbonates.[1] Furthermore, its structural features make it a potential precursor for the synthesis of polycarbonates. While detailed protocols for its use in small molecule synthesis are not widely published, its reactivity is analogous to other dialkyl carbonates. The primary applications of dialkyl carbonates as carbonylating agents include:

-

Synthesis of Carbamates: Reaction with primary or secondary amines yields carbamates, which are important functional groups in many pharmaceuticals and agrochemicals.

-

Synthesis of Ureas: While less common, the reaction with amines can also lead to the formation of ureas, particularly under forcing conditions or with specific catalysts.

-

Synthesis of Polycarbonates: Reaction with diols can lead to the formation of polycarbonate polymers.[2]

Reaction Mechanisms

The carbonylation reactions using this compound proceed via a nucleophilic acyl substitution mechanism. The carbonyl carbon of the carbonate is electrophilic and is attacked by a nucleophile, such as an amine or an alcohol. The reaction can be catalyzed by either a base or a Lewis acid.

General Reaction Scheme:

Caption: General reaction of this compound with a nucleophile.

Representative Experimental Protocol: Synthesis of a Carbamate

Synthesis of Methyl (2-phenylethyl)carbamate from (2-phenylethyl)amine and Dimethyl Carbonate

This protocol is adapted from a study on the reactivity of amines with dialkyl carbonates.[3]

Table 1: Quantitative Data for the Synthesis of Methyl (2-phenylethyl)carbamate [3]

| Reactant 1 | Reactant 2 | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| (2-phenylethyl)amine | Dimethyl Carbonate | t-BuOK (0.25) | None | 60 | 2 | 80 |

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-phenylethyl)amine (1.0 equiv) and dimethyl carbonate (4.0 equiv).

-

Catalyst Addition: To the stirred solution, add potassium tert-butoxide (t-BuOK) (0.25 equiv) at room temperature.

-

Reaction: Heat the reaction mixture to 60°C and stir for 2 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting amine.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and any unreacted t-BuOK.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure methyl (2-phenylethyl)carbamate.

Caption: Workflow for the synthesis of a carbamate.

Applications in Drug Development

The use of this compound and other dialkyl carbonates as carbonylating agents is highly relevant in drug development for several reasons:

-

Safety: Avoiding the use of phosgene significantly improves the safety of synthetic processes.

-

Green Chemistry: These reactions often have a better atom economy and produce less hazardous waste compared to traditional methods.

-

Versatility: The ability to synthesize a wide range of carbamates and ureas allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a promising and safer alternative to traditional carbonylating agents. While detailed literature on its application in the synthesis of small organic molecules is still emerging, the principles of its reactivity are well-understood from studies of other dialkyl carbonates. The provided representative protocol for carbamate synthesis can serve as a starting point for the development of specific procedures using this compound. Further research into the catalytic activation and reaction optimization of this compound will undoubtedly expand its utility in organic synthesis and drug development.

References

Application Notes and Protocols for Transesterification Reactions Using Dialkyl Carbonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transesterification is a crucial organic reaction involving the exchange of the alkoxy group of an ester with that of an alcohol. This process is of significant interest in various fields, including the synthesis of pharmaceuticals, polymers, and biofuels. While the user's query specified dicyclohexyl carbonate, the available scientific literature extensively details the use of simpler dialkyl carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), as green, non-toxic reagents and solvents in transesterification reactions. This document focuses on the applications and protocols for transesterification reactions utilizing these more common and well-documented dialkyl carbonates. This compound is not widely reported as a reagent for the transesterification of esters; rather, dicyclohexylcarbodiimide (B1669883) (DCC) is a well-known coupling agent for esterification, which is a mechanistically distinct process.